
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Mechanism of Action
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can effectively block these pathways and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has also been shown to have anti-inflammatory properties. This is because BTK is also involved in the signaling pathways that regulate inflammation. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is that it has shown efficacy against various types of cancer, making it a promising candidate for further development. However, one limitation is that it may not be effective in all patients, and further research is needed to identify the patient populations that would benefit most from this treatment.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. One area of interest is in combination therapy, where 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is used in conjunction with other anti-cancer drugs to enhance its efficacy. Another area of interest is in identifying biomarkers that can predict patient response to 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could help tailor treatment to individual patients. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could lead to the development of new treatments for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form 4-(tert-butyl)benzamide. This is then reacted with 1-tosylpyrrolidine-2-methanol to form the final product, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.
Scientific Research Applications
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
4-tert-butyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-6-20(25)16-24-22(26)18-9-11-19(12-10-18)23(2,3)4/h7-14,20H,5-6,15-16H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQKDGQLNNPBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

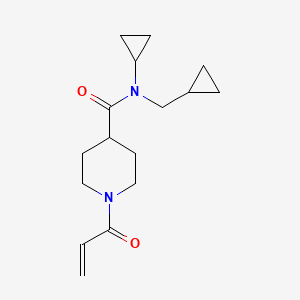
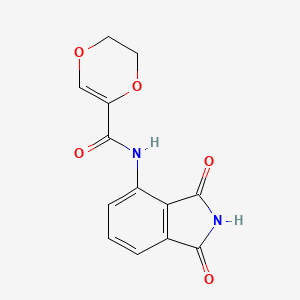
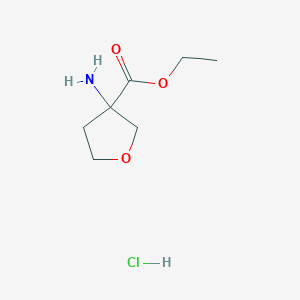
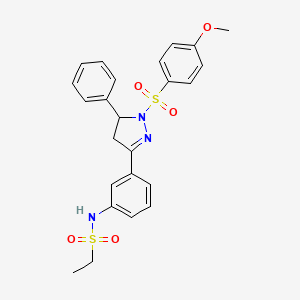
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
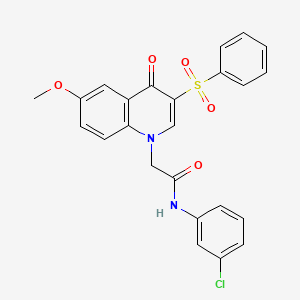
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)
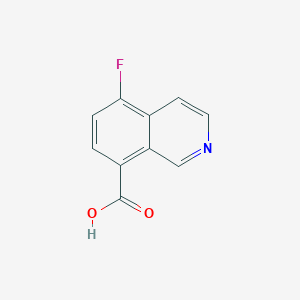

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)